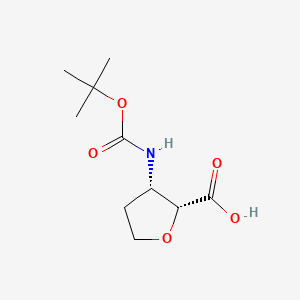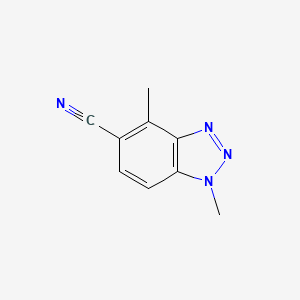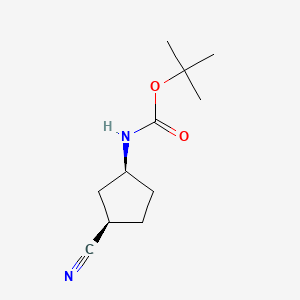
(2R,3S)-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is an organic compound with the molecular formula C11H19NO5. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed:
- Oxidized derivatives of the tetrahydrofuran ring.
- Alcohols from the reduction of the carboxylic acid group.
- Free amino acids from the removal of the Boc group.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in peptide synthesis due to the presence of the Boc-protected amino group.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding. Its derivatives can serve as inhibitors or activators of specific enzymes, providing insights into their mechanisms of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the pharmaceutical industry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparación Con Compuestos Similares
cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: This compound has a similar Boc-protected amino group but differs in the ring structure, containing a cyclobutane ring instead of a tetrahydrofuran ring.
cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: Similar to the above compound but with a cyclopentane ring.
Uniqueness: cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts different chemical properties and reactivity compared to cyclobutane or cyclopentane derivatives. This uniqueness makes it valuable in specific synthetic applications where the tetrahydrofuran ring is required.
Propiedades
Fórmula molecular |
C10H17NO5 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 |
Clave InChI |
AMWWDVGQNOILKO-NKWVEPMBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCO[C@H]1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCOC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)










